molecular formula C12H18ClN B1472026 Cyclobutyl(o-tolyl)methanamine hydrochloride CAS No. 1864063-38-6

Cyclobutyl(o-tolyl)methanamine hydrochloride

Cat. No.: B1472026
CAS No.: 1864063-38-6
M. Wt: 211.73 g/mol
InChI Key: AIFMABMXUUIBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(o-tolyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Cyclobutyl(o-tolyl)methanamine hydrochloride is a complex organic compound that has potential antibacterial properties . The primary targets of this compound are bacteria that cause urinary tract infections . These bacteria are responsible for the infection and inflammation in the urinary tract, leading to symptoms such as pain, discomfort, and frequent urination .

Mode of Action

This compound interacts with its bacterial targets by undergoing a chemical reaction in the acidic environment of the urine . This reaction leads to the formation of formaldehyde, a compound with antibacterial properties . The formaldehyde then interacts with the bacteria, disrupting their growth and multiplication .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in bacterial growth and reproduction . By producing formaldehyde, it disrupts the normal functioning of these pathways, leading to the death of the bacteria . The downstream effects include the reduction of bacterial load in the urinary tract, alleviating the symptoms of the infection .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of this compound can be influenced by factors such as the acidity of the urine, which is necessary for its activation .

Result of Action

The result of the action of this compound at the molecular and cellular level is the disruption of bacterial growth and multiplication . This leads to a decrease in the number of bacteria in the urinary tract, thereby reducing the symptoms of the infection .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors, particularly the acidity of the urine . The compound is activated in an acidic environment, which allows it to produce formaldehyde and exert its antibacterial effects . Therefore, factors that affect urine acidity, such as diet and hydration status, can influence the action of this compound .

Properties

IUPAC Name

cyclobutyl-(2-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10;/h2-3,5,8,10,12H,4,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFMABMXUUIBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.